molecular formula C24H25N3O2 B2869233 N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide CAS No. 920113-68-4

N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide

Cat. No. B2869233
CAS RN: 920113-68-4
M. Wt: 387.483
InChI Key: LFNWIUMVVGLOCK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodiazole and phenyl groups are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons. The butyl group is an aliphatic hydrocarbon chain, and the furan-2-carboxamide group contains a furan ring (a five-membered ring with oxygen) attached to a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzodiazole and phenyl groups, being aromatic, might undergo electrophilic aromatic substitution reactions. The butyl group could potentially undergo reactions typical of alkanes, such as free radical halogenation. The furan ring is a heterocycle and might undergo reactions at the oxygen atom or at the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure and functional groups. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar butyl and phenyl groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of related furan-2-carboxamide derivatives. For instance, studies on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions like nitration, bromination, formylation, and acylation, offer insights into the chemical behavior of similar furan-2-carboxamide compounds (А. Aleksandrov & М. М. El’chaninov, 2017). This research can provide a basis for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.

Structural and Spectral Analyses

Another study focused on the structural and spectral analyses of N,N'-(2,2'-dithiodi-o-phenylene)bis-(furan-2-carboxamide), revealing important biological properties such as antibacterial and antifungal activities, and highlighting the potential of these compounds in medical applications (S. Ö. Yıldırım et al., 2018).

Corrosion Inhibition

Amino acid compounds, including those related to furan-2-carboxamide derivatives, have been studied as eco-friendly corrosion inhibitors for steel, offering insights into the industrial applications of these compounds in protecting metals against corrosion (M. Yadav, T. Sarkar, & Taniya Purkait, 2015).

Antimicrobial Activities

Research into the antimicrobial activities of furan-2-carboxamide derivatives has shown promise, with studies indicating the potential of these compounds in addressing bacterial and fungal infections. The exploration of new acyl derivatives of 3-aminofurazanes for their antiplasmodial activities against Plasmodium falciparum strains highlights the potential therapeutic applications of furan-2-carboxamide derivatives in malaria treatment (Theresa Hermann et al., 2021).

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. It could also involve studying its interactions with biological targets using techniques like molecular docking .

properties

IUPAC Name

N-[[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-3-17(2)19-12-10-18(11-13-19)16-27-21-8-5-4-7-20(21)26-23(27)15-25-24(28)22-9-6-14-29-22/h4-14,17H,3,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNWIUMVVGLOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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